molecular formula C4HClO3 B048873 Chloromaleic acid anhydride CAS No. 96-02-6

Chloromaleic acid anhydride

Cat. No.: B048873
CAS No.: 96-02-6
M. Wt: 132.5 g/mol
InChI Key: CXJAFLQWMOMYOW-UHFFFAOYSA-N
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Description

Chloromaleic anhydride is an organic compound derived from maleic anhydride by substituting one of the hydrogen atoms with a chlorine atom. This modification imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Chloromaleic acid anhydride, also known as Chloromaleic anhydride, is a type of acid anhydride . Acid anhydrides are a group of functional groups whose chemistry is closely related . The primary targets of this compound are molecules that can undergo nucleophilic attack . These include water, alcohols, and amines .

Mode of Action

The mode of action of this compound involves a two-step process . The first step is the nucleophilic attack on the carbonyl group of the anhydride . This is followed by the removal of the leaving group . The leaving group is typically a carboxylate ion, which is a resonance-stabilized conjugate base of a carboxylic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the formation of carboxylic acids, esters, and amides . When this compound reacts with water, it forms carboxylic acids . When it reacts with alcohols, it forms esters . And when it reacts with amines, it forms amides .

Result of Action

The result of this compound’s action is the formation of carboxylic acids, esters, or amides, depending on the nucleophile it reacts with . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of water or other nucleophiles can affect the compound’s reactivity . Additionally, factors such as pH and temperature can influence the rate of the reactions it undergoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromaleic anhydride can be synthesized through the chlorination of maleic anhydride using thionyl chloride in the presence of a pyridine catalyst . Another method involves the oxidation of chlorotoluenes using oxovanadium catalysts .

Industrial Production Methods: The industrial production of chloromaleic anhydride typically involves the chlorination of maleic anhydride under controlled conditions to ensure high yield and purity. The process may include steps such as cyclization and removal of hydrogen chloride to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Chloromaleic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chloromaleic acid.

    Reduction: Reduction reactions can convert it into chloromaleic acid derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Chloromaleic acid.

    Reduction: Chloromaleic acid derivatives.

    Substitution: Various substituted chloromaleic anhydride derivatives.

Scientific Research Applications

Chloromaleic anhydride finds applications in several scientific research fields:

Comparison with Similar Compounds

    Maleic Anhydride: The parent compound without the chlorine substitution.

    Fumaric Anhydride: An isomer of maleic anhydride with different reactivity.

    Phthalic Anhydride: Another anhydride with a benzene ring structure.

Uniqueness: Chloromaleic anhydride is unique due to the presence of the chlorine atom, which increases its electrophilicity and reactivity compared to maleic anhydride . This makes it more suitable for specific chemical reactions and industrial applications.

Properties

IUPAC Name

3-chlorofuran-2,5-dione
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InChI

InChI=1S/C4HClO3/c5-2-1-3(6)8-4(2)7/h1H
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InChI Key

CXJAFLQWMOMYOW-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)OC1=O)Cl
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Molecular Formula

C4HClO3
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DSSTOX Substance ID

DTXSID9059127
Record name 2,5-Furandione, 3-chloro-
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Molecular Weight

132.50 g/mol
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Physical Description

Yellow liquid; mp = 10-15 deg C; [Hawley] White solid; [MSDSonline]
Record name Chloromaleic anhydride
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CAS No.

96-02-6
Record name 3-Chloro-2,5-furandione
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Synthesis routes and methods

Procedure details

In like manner a thickened, moldable intermediate is produced when appropriate amounts, as described herein, of 5-chloro-1-hexene, methylmaleic anhydride, a 1,2-epoxy octadecane, a 4:1 styrene-maleic anhydride copolymer and pyridine are heated to about 45° C. in the presence of t-butyl peroxypivalate. Also a thickened, moldable intermediate is produced when appropriate amounts of 1-octadecene, styrene, chloromaleic anhydride, 2,3 -epoxy-2-phenylhexane, a 1-hexene-maleic anhydride copolymer and N-methylpiperazine are heated to about 45° C. in the presence of 2-t-butylazo-2-cyano-4-methoxy-4-methylpentane.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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